Xenbucin Xenbucin Xenbucin is a member of biphenyls.
Brand Name: Vulcanchem
CAS No.: 959-10-4
VCID: VC0547325
InChI: InChI=1S/C16H16O2/c1-2-15(16(17)18)14-10-8-13(9-11-14)12-6-4-3-5-7-12/h3-11,15H,2H2,1H3,(H,17,18)
SMILES: CCC(C1=CC=C(C=C1)C2=CC=CC=C2)C(=O)O
Molecular Formula: C16H16O2
Molecular Weight: 240.30 g/mol

Xenbucin

CAS No.: 959-10-4

Cat. No.: VC0547325

Molecular Formula: C16H16O2

Molecular Weight: 240.30 g/mol

Purity: >98% (or refer to the Certificate of Analysis)

* For research use only. Not for human or veterinary use.

Xenbucin - 959-10-4

Specification

CAS No. 959-10-4
Molecular Formula C16H16O2
Molecular Weight 240.30 g/mol
IUPAC Name 2-(4-phenylphenyl)butanoic acid
Standard InChI InChI=1S/C16H16O2/c1-2-15(16(17)18)14-10-8-13(9-11-14)12-6-4-3-5-7-12/h3-11,15H,2H2,1H3,(H,17,18)
Standard InChI Key IYEPZNKOJZOGJG-UHFFFAOYSA-N
SMILES CCC(C1=CC=C(C=C1)C2=CC=CC=C2)C(=O)O
Canonical SMILES CCC(C1=CC=C(C=C1)C2=CC=CC=C2)C(=O)O
Appearance Solid powder

Introduction

Chemical Properties of Xenbucin

Xenbucin has a molecular formula of C16H16O2 and a molecular weight of approximately 240.30 g/mol . It is classified as a member of the biphenyl family and is known by several synonyms, such as 2-(4-phenylphenyl)butanoic acid and alpha-(4-biphenylyl)butyric acid . The compound is soluble in various organic solvents like ethanol, methanol, and acetone but is practically insoluble in water .

Chemical Structure and Properties

PropertyDescription
Molecular FormulaC16H16O2
Molecular Weight240.30 g/mol
SolubilitySoluble in ethanol, methanol, acetone, carbon tetrachloride, benzene, ether, dimethylformamide; practically insoluble in water
Melting Point123-125°C
StereochemistryRacemic

Synthesis of Xenbucin

Xenbucin can be synthesized using the Suzuki-Miyaura cross-coupling reaction, a method that involves palladium catalysis. This process allows for the efficient formation of the biaryl fragment necessary for Xenbucin's structure . The synthesis typically involves a Pd/C catalyst in water, utilizing sodium tetraphenylborate as a phenylation reagent .

Synthesis Steps

  • Preparation of Starting Materials: The synthesis begins with the preparation of the necessary starting materials, which typically involve aryl halides and boronic acids.

  • Suzuki-Miyaura Coupling: The key step involves the Suzuki-Miyaura cross-coupling reaction, where the aryl halide reacts with the boronic acid in the presence of a palladium catalyst to form the biaryl core.

  • Formation of Xenbucin: The final step involves converting the biaryl intermediate into Xenbucin through appropriate functional group transformations.

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